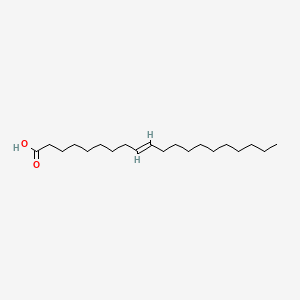
(Z)-N-(2-hydroxyethyl)icos-11-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
(Z)-N-(2-hydroxyethyl)icos-11-enamide can be synthesized through the condensation of (11Z)-eicosaenoic acid with ethanolamine . The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under mild conditions, often at room temperature, to preserve the cis-configuration of the double bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product . Quality control measures, such as chromatography and spectroscopy, are employed to verify the compound’s identity and purity .
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(2-hydroxyethyl)icos-11-enamide undergoes various chemical reactions, including:
Oxidation: The double bond in the eicosaenoic acid moiety can be oxidized to form epoxides or diols.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group in the ethanolamine moiety can undergo substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions.
Major Products
Oxidation: Epoxides, diols.
Reduction: Amines.
Substitution: Esters, ethers.
Scientific Research Applications
(Z)-N-(2-hydroxyethyl)icos-11-enamide has diverse applications in scientific research:
Mechanism of Action
(Z)-N-(2-hydroxyethyl)icos-11-enamide exerts its effects primarily through interaction with cannabinoid receptors (CB1 and CB2) in the body . It mimics the action of endogenous cannabinoids, modulating various physiological processes such as pain perception, appetite, and immune response . The compound’s mechanism involves binding to these receptors, leading to the activation of downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Anandamide: Another N-acylethanolamine with similar structure and function.
Oleoylethanolamide: A fatty acid ethanolamide involved in appetite regulation.
Palmitoylethanolamide: Known for its anti-inflammatory and analgesic properties.
Uniqueness
(Z)-N-(2-hydroxyethyl)icos-11-enamide is unique due to its specific fatty acid chain length and cis-configuration of the double bond, which may influence its interaction with biological targets and its overall bioactivity .
Properties
Molecular Formula |
C22H43NO2 |
|---|---|
Molecular Weight |
353.6 g/mol |
IUPAC Name |
(Z)-N-(2-hydroxyethyl)icos-11-enamide |
InChI |
InChI=1S/C22H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h9-10,24H,2-8,11-21H2,1H3,(H,23,25)/b10-9- |
InChI Key |
YDKRGMXLBRWZJR-KTKRTIGZSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCCC(=O)NCCO |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCC(=O)NCCO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCC(=O)NCCO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one](/img/structure/B1233280.png)


![Methyl 8-[2-(2-formyl-vinyl)-3-hydroxy-5-oxo-cyclopentyl]-octanoate](/img/structure/B1233289.png)







![5-[[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-ethoxyphenoxy]methyl]furan-2-carboxylic acid](/img/structure/B1233301.png)

![N-[(Z)-[2-(1H-imidazol-2-yl)-1-phenylethylidene]amino]-3,4,5-trimethoxybenzamide](/img/structure/B1233304.png)
